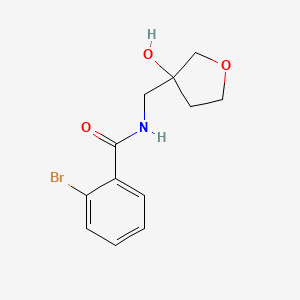
2-bromo-N-((3-hydroxytetrahydrofuran-3-yl)methyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-bromo-N-((3-hydroxytetrahydrofuran-3-yl)methyl)benzamide” is a complex organic molecule. It contains a benzamide moiety, which is a common structure in many pharmaceuticals and biologically active compounds . The molecule also contains a bromine atom attached to the benzene ring, which could potentially make it reactive and useful in further chemical transformations .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a benzene ring (from the benzamide), a bromine atom attached to the benzene ring, and a tetrahydrofuran ring . The exact spatial arrangement of these groups would depend on the specific conditions under which the compound was synthesized .Chemical Reactions Analysis
The bromine atom on the benzene ring makes this compound potentially reactive. It could undergo various substitution reactions with suitable nucleophiles . The amide group (-CONH2) is also a site of reactivity, and could undergo hydrolysis, among other reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific molecular structure. For example, the presence of the bromine atom could increase its molecular weight and potentially its boiling point compared to similar compounds without a bromine atom .Aplicaciones Científicas De Investigación
Antidopaminergic Properties and Antipsychotic Agents
- Research on benzamide derivatives, including those with bromo and methoxy substituents, has explored their potential as antipsychotic agents. These compounds have been evaluated for their antidopaminergic properties, indicating potential applications in the treatment of psychiatric disorders (Högberg et al., 1990).
Electrochemical Applications
- A study demonstrated the electrogenerated nickel(I) catalysis for the selective radical cyclization of propargyl bromoethers to tetrahydrofuran derivatives, showcasing the compound's utility in synthetic organic chemistry (Esteves et al., 2007).
Synthesis of Tetrahydrofuran Derivatives
- The controlled-potential reduction of bromo and propargyloxy substituted compounds in the presence of nickel(I) catalysts leading to tetrahydrofuran derivatives indicates a significant application in the synthesis of cyclic organic compounds, which are important in various chemical and pharmaceutical industries (Esteves et al., 2007).
Synthesis of N-substituted Benzamides
- Microwave-promoted synthesis methods have been applied to create N-substituted benzamides, highlighting an efficient and cleaner approach to synthesizing these compounds. This method could potentially be adapted for synthesizing the compound , indicating the importance of efficient synthesis techniques in the development of new chemicals (Saeed, 2009).
Antimicrobial Research
- Certain benzamide derivatives have been evaluated for their bactericidal activity against MRSA (methicillin-resistant Staphylococcus aureus), suggesting potential applications in the development of new antimicrobial agents. This highlights the broader implications of research into benzamide compounds for public health (Zadrazilova et al., 2015).
Direcciones Futuras
Propiedades
IUPAC Name |
2-bromo-N-[(3-hydroxyoxolan-3-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrNO3/c13-10-4-2-1-3-9(10)11(15)14-7-12(16)5-6-17-8-12/h1-4,16H,5-8H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUJKSDZTPWVYFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1(CNC(=O)C2=CC=CC=C2Br)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
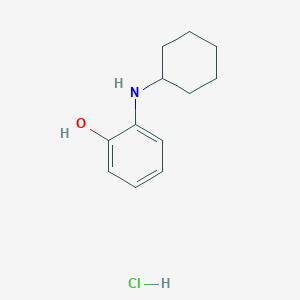


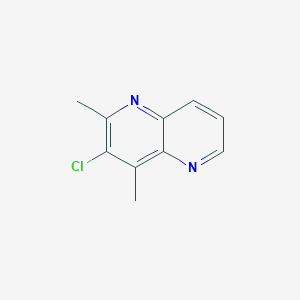
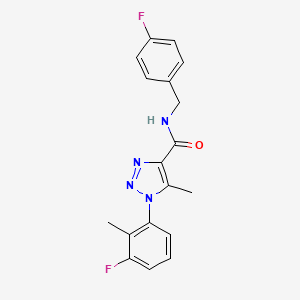

![3-[5-({[(3-methoxyphenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]-N-[(2-methoxyphenyl)methyl]propanamide](/img/structure/B2651656.png)
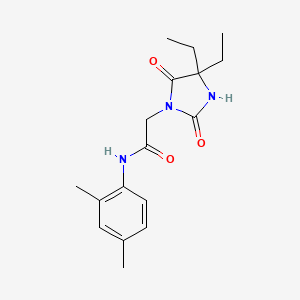
![7-imino-N,8-bis(2-methoxyethyl)-7,8-dihydropyrido[2,3-d]pyrimidin-4-amine](/img/structure/B2651660.png)
![Benzo[d]thiazol-2-yl(4-((3-bromopyridin-2-yl)oxy)piperidin-1-yl)methanone](/img/structure/B2651662.png)
![Tert-butyl 3-[[(6-chloropyridazine-3-carbonyl)-methylamino]methyl]azetidine-1-carboxylate](/img/structure/B2651664.png)
![4-Amino-3-[(dimethylcarbamoyl)methoxy]benzoic acid](/img/structure/B2651665.png)
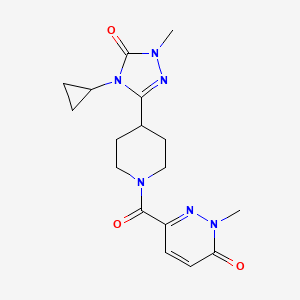
![2-(4-fluorophenyl)-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2651668.png)
